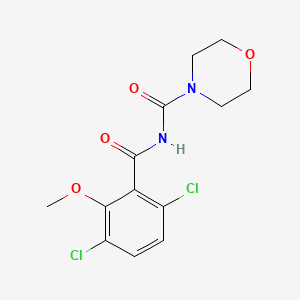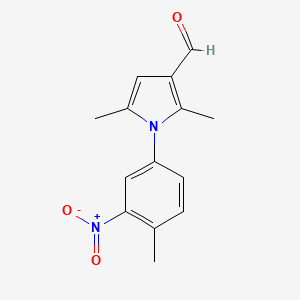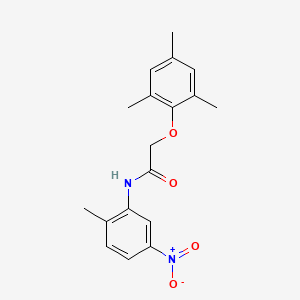
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess a wide range of biological activities.
科学研究应用
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Additionally, 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to protect against oxidative stress and prevent bacterial growth.
作用机制
The mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway and the inhibition of the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant molecule, in cells. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to decrease the levels of reactive oxygen species and lipid peroxidation products in cells. In animal models, 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to reduce inflammation, oxidative stress, and tissue damage. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to be stable in various solvents and can be easily dissolved in water, ethanol, and DMSO. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to be non-toxic at concentrations used in lab experiments. However, 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has some limitations. It has been found to be photosensitive and can degrade in the presence of light. 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to have low solubility in some solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is to investigate the potential of 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Another direction is to study the mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in more detail to identify new targets for drug development. Additionally, the development of new synthetic methods for 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one and its analogs can lead to the discovery of more potent and selective compounds. Finally, the use of 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs or therapies can enhance its therapeutic efficacy and reduce side effects.
合成方法
The synthesis of 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-fluorobenzaldehyde and 2-ethoxybenzaldehyde with 2-amino-5-fluorophenol in the presence of acetic acid and sodium acetate. The resulting intermediate is then cyclized with triethylamine and chloroacetyl chloride to produce 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. The overall yield of this synthesis method is approximately 32%.
属性
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-22-16-10-6-3-7-12(16)11-15-18(21)23-17(20-15)13-8-4-5-9-14(13)19/h3-11H,2H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFLOIFFVXOPLH-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)



![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)


![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)